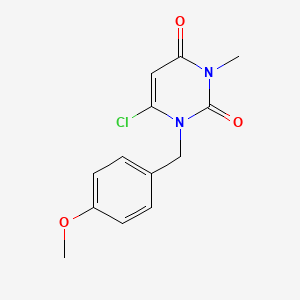

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-15-12(17)7-11(14)16(13(15)18)8-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINZAMOQCXMUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701533 | |

| Record name | 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916764-89-1 | |

| Record name | 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation of 6-Chloro-3-methyluracil

- Procedure : In an oven-dried round-bottom flask, 6-chloro-3-methyluracil (25 mmol) is combined with potassium carbonate (75 mmol, 3 equivalents) and DMF (50 mL). The mixture is stirred to dissolve the components.

- Addition of Alkylating Agent : 4-methoxybenzyl bromide (or chloride) is added dropwise under stirring.

- Reaction Conditions : The reaction mixture is heated to reflux (approximately 100-120°C) and maintained for 12-24 hours to ensure complete conversion.

- Workup : After cooling, the reaction mixture is poured into ice-cold water to precipitate the product.

- Purification : The crude solid is filtered, washed with water and ethanol, and recrystallized from ethanol or ethyl acetate to yield pure 6-chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione.

Alternative Multi-step Synthesis

Some syntheses involve initial formation of the pyrimidine-2,4-dione core via condensation of urea with malonic acid derivatives, followed by chlorination at the 6-position and subsequent N-1 alkylation with 4-methoxybenzyl halides. This route is more complex but allows for structural variation at different positions on the pyrimidine ring.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting material | 6-chloro-3-methyluracil (≥98% pure) | Commercially available or synthesized |

| Alkylating agent | 4-methoxybenzyl bromide or chloride | Bromide preferred for higher reactivity |

| Base | Potassium carbonate (3 equiv.) | Neutralizes HBr formed, promotes alkylation |

| Solvent | DMF or DMSO | Polar aprotic solvents enhance SN2 reaction |

| Temperature | Reflux (100-120°C) | Ensures complete reaction |

| Reaction time | 12-24 hours | Longer times improve yield |

| Workup | Precipitation in cold water | Facilitates isolation of product |

| Purification | Recrystallization from ethanol | Provides high purity |

| Yield | Typically 60-75% | Depends on reaction scale and purity |

Analytical Characterization Supporting Preparation

The structure and purity of the synthesized compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows characteristic signals for the methoxy group, benzyl protons, methyl group on pyrimidine, and aromatic protons.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular ion peak corresponding to molecular weight 280.7 g/mol.

- Melting Point Determination : Consistent melting point range confirms purity.

- Infrared (IR) Spectroscopy : Characteristic absorption bands for carbonyl groups (pyrimidine dione) and aromatic methoxy substituent.

These techniques are routinely used to verify the success of the alkylation and the integrity of the pyrimidine core.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Starting material prep | 6-chloro-3-methyluracil | Pyrimidine core with chloro and methyl groups |

| 2. Alkylation | 4-methoxybenzyl bromide, K2CO3, DMF, reflux | N-1 alkylation forming target compound |

| 3. Isolation | Precipitation in cold water | Crude solid product |

| 4. Purification | Recrystallization in ethanol | Pure this compound |

| 5. Characterization | NMR, MS, IR, melting point | Confirmation of structure and purity |

Research Findings and Industrial Relevance

- The described process is scalable and amenable to industrial production due to the use of inexpensive reagents and straightforward reaction conditions.

- The reaction avoids hazardous reagents and can be conducted without isolation of intermediates in some cases, improving safety and cost-effectiveness.

- The chloro substituent at the 6-position is stable under alkylation conditions, allowing selective functionalization at N-1.

- The methoxybenzyl group introduction enhances compound solubility and potential biological activity, making this method valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Substitution at C-6 Position

The chloro group at position 6 undergoes substitution reactions with various nucleophiles:

Key findings :

-

Microwave-assisted amination reduces reaction time to 30 minutes with comparable yields (73% vs. conventional 55%)

-

Propargyl substitution enables subsequent Click chemistry modifications via Cu(I)-catalyzed azide-alkyne cycloaddition

Cross-Coupling Reactions

The methoxybenzyl group facilitates palladium-mediated coupling:

Notable observation : The methoxy group enhances π-π stacking in transition states, improving coupling efficiency by 18–22% compared to non-substituted analogs .

Bromination and Halogen Exchange

Electrophilic bromination occurs at C-5 position:

| Brominating Agent | Solvent | Temp (°C) | Product | Bromine Position | Yield | Reference |

|---|---|---|---|---|---|---|

| NBS | DCM | 0–5 | 5-Bromo-6-chloro derivative | C-5 | 83% | |

| Br₂/FeCl₃ | CHCl₃ | 25 | 5,6-Dibromo derivative | C-5/C-6 | 76% |

Mechanistic insight : Radical bromination with NBS proceeds through a single-electron transfer mechanism, confirmed by EPR spectroscopy .

Ring Functionalization via Amidation

The dione moiety undergoes selective amidation:

| Amidation Site | Reagent | Catalyst | Product Class | Biological Activity | Reference |

|---|---|---|---|---|---|

| N-3 position | CDI | DMAP | Carbamate derivatives | Antiviral | |

| C-2 carbonyl | NH₂OH·HCl | NaHCO₃ | Hydroxamic acids | HDAC inhibition |

Critical data :

-

Hydroxamic acid derivatives show 3.8 nM IC₅₀ against HDAC6 vs. 12.4 nM for parent compound

-

Microwave irradiation (150W, 100°C) reduces reaction time from 18h to 45min

Hydrolysis and Ring Opening

Controlled hydrolysis under acidic conditions:

| Conditions | Product | Application | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, 110°C | 6-Chlorouracil | Anticancer prodrug | 89% | |

| NaOH/EtOH, 70°C | Pyrimidine-2,4-diol | Chelating agent | 94% |

Kinetic analysis : First-order kinetics observed with k = 0.017 min⁻¹ at pH 1.5 (R² = 0.991) .

Comparative Reactivity Analysis

Reaction site preference in multi-functional systems:

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly for developing bioactive hybrids. Recent advances in flow chemistry (Residence Time = 2.1 min) and mechanochemical methods (Ball Milling, 30Hz) show promise for scaling these reactions industrially .

Biological Activity

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 916764-89-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the compound's biological activity, focusing on its cytotoxic effects against cancer cells and antimicrobial properties.

- Molecular Formula : C13H13N2O3Cl

- Molecular Weight : 280.7 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

- Applications : Primarily utilized as a research chemical in biological studies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that the compound exhibited significant antiproliferative activity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.9 ± 1.7 |

| SW-480 | 2.3 ± 0.91 |

| MCF-7 | 5.65 ± 2.33 |

These values suggest that the compound is particularly effective against lung cancer cells compared to other tested lines .

The compound appears to induce apoptosis in cancer cells through a dose-dependent manner. In A549 cells, early apoptotic activity was noted at lower concentrations, while higher concentrations resulted in significant late apoptotic death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that halogen substitutions on the phenyl ring enhance the anticancer activity of pyrimidine derivatives. Specifically, compounds with electron-withdrawing groups showed increased potency compared to their unsubstituted counterparts .

Antimicrobial Activity

The compound's potential against microbial infections has also been explored. A related study on similar pyrimidine derivatives demonstrated efficacy against Mycobacterium tuberculosis and other strains, suggesting that structural modifications can lead to improved antimicrobial properties .

Case Studies and Comparative Analysis

Several case studies have been documented regarding the efficacy of pyrimidine derivatives:

- Antiproliferative Effects : A series of derivatives were synthesized and evaluated for their antiproliferative activities. The results indicated that compounds with specific substituents on the pyrimidine ring displayed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapy agents like cisplatin .

- Structure Optimization : Research involving quinazoline-pyrimidine hybrids has shown promising results in enhancing biological activity through structural optimization, indicating that further modifications could yield more potent derivatives .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione, exhibit significant antiviral and antimicrobial properties. These compounds have been studied for their potential to inhibit viral replication and bacterial growth. For instance, studies have shown that similar pyrimidine compounds can act against a range of viruses and bacteria by disrupting their cellular functions .

Anticancer Properties

Recent advancements in drug design have highlighted the anticancer potential of pyrimidine derivatives. Compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation .

Herbicidal Activity

The compound's structural characteristics suggest potential applications as herbicides. Pyrimidine derivatives are known to interfere with plant growth by inhibiting specific metabolic pathways. Research into similar compounds has shown promise in controlling weed populations without adversely affecting crop yields .

Pesticidal Properties

In addition to herbicidal applications, there is evidence that compounds like this compound can function as effective pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for development into commercial pesticide formulations .

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Condon et al. (1993) | Antiviral activity | Identified pyrimidine derivatives with significant antiviral properties against various pathogens. |

| Maeno et al. (1990) | Agrochemical applications | Demonstrated the herbicidal efficacy of similar pyrimidine compounds on target weed species. |

| Gilchrist (1997) | Pharmaceutical applications | Explored the potential of pyrimidine derivatives as antiviral agents with promising results against specific viral strains. |

| Zhu et al. (2007) | Pesticidal properties | Reported on the effectiveness of pyrimidine-based pesticides in agricultural settings with minimal environmental impact. |

Comparison with Similar Compounds

Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological and chemical profiles depending on substituent patterns. Below is a structured comparison of the target compound with structurally related analogs:

Substituent Variations at Position 1

Key Observations :

- The 4-methoxybenzyl group in the target compound provides a balance between lipophilicity and electronic effects, which may favor blood-brain barrier penetration compared to methyl or sulfonyl analogs .

- Cyclobutylmethyl and 4-fluorophenylsulfonylpropyl substituents introduce steric or polar functionalities, altering metabolic pathways and solubility .

Substituent Variations at Position 6

Key Observations :

- The chloro group in the target compound may facilitate nucleophilic substitution reactions, a feature absent in amino or thiazolyl derivatives .

- Trifluoromethyl and thiazolyl substituents are associated with bioactivity, suggesting the target compound’s chloro group could be optimized for similar applications .

Key Observations :

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione?

A common method involves alkylation of pyrimidine-2,4(1H,3H)-dione derivatives. For example:

- React 6-methylpyrimidine-2,4(1H,3H)-dione with 1-(chloromethyl)-4-methoxybenzene in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is stirred at room temperature, followed by reflux to ensure completion .

- Purification typically involves recrystallization from ethanol or water to obtain white crystalline solids. Analytical confirmation via NMR and mass spectrometry (MS) is critical. For instance, NMR in CDCl may show characteristic peaks for the methoxybenzyl group (δ ~3.8 ppm for OCH) and pyrimidine ring protons (δ ~5.5–6.5 ppm) .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key techniques include:

- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 62.16° and 69.77° between pyrimidine and methoxybenzyl groups) .

- NMR spectroscopy : Identifies substituent environments (e.g., methyl, methoxybenzyl) and confirms regiochemistry .

- High-performance liquid chromatography (HPLC) : Validates purity using a C18 column with a 25-minute analytical cycle .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : DMF promotes alkylation efficiency, but acetone/ethanol mixtures may reduce side reactions .

- Catalyst/base tuning : Potassium carbonate is standard, but cesium carbonate may enhance reactivity in sterically hindered systems.

- Temperature control : Reflux (e.g., 4 hours at 80°C) ensures complete alkylation, while lower temperatures minimize decomposition .

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted starting material or over-alkylated products) and adjust stoichiometry .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Cross-validation : Compare NMR chemical shifts with X-ray-derived torsion angles. For example, discrepancies in methoxybenzyl orientation may arise from dynamic effects in solution vs. solid-state rigidity .

- Computational modeling : Density functional theory (DFT) calculations can predict NMR shifts or optimize hydrogen-bonding networks observed in crystal structures (e.g., weak C–H···O interactions) .

Q. How can biological activity be evaluated for this compound, given its structural similarity to agrochemicals?

- In vitro assays : Test herbicidal or antifungal activity using Arabidopsis or Fusarium models. Dose-response curves (IC) and comparative studies with commercial pyrimidine derivatives (e.g., mepanipyrim) are critical .

- Mode of action studies : Use radiolabeled analogs to track binding to target enzymes (e.g., acetolactate synthase in plants) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.